(1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine hydrochloride
Description
(1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine hydrochloride is a heterocyclic compound featuring a fused tetrahydropyrano[4,3-c]pyrazole core substituted with a methyl group at position 1 and a methanamine hydrochloride moiety at position 3. Pyrano[4,3-c]pyrazole derivatives are frequently synthesized via multi-component reactions (MCRs) or domino approaches, as seen in related compounds . The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability .
Properties
IUPAC Name |
(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.ClH/c1-11-8-2-3-12-5-6(8)7(4-9)10-11;/h2-5,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFKVZQRKBVNTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)C(=N1)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with a suitable aldehyde or ketone, followed by cyclization to form the pyrano-pyrazole ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert it to lower oxidation state compounds.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Inhibition of Phosphodiesterase Type IV (PDE4)
One of the significant therapeutic applications of (1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine hydrochloride is its role as an inhibitor of phosphodiesterase type IV (PDE4). PDE4 inhibitors are known for their anti-inflammatory properties and are particularly useful in treating respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. The compound's dual-action mechanism allows it to inhibit PDE4 while also acting as an antagonist to muscarinic acetylcholine receptors (mAChRs), making it suitable for addressing bronchoconstriction and inflammation simultaneously .
Therapeutic Uses in Respiratory Diseases
The combination of PDE4 inhibition and mAChR antagonism positions this compound as a promising candidate for developing therapies aimed at managing respiratory conditions. Clinical studies have indicated that compounds with similar mechanisms can significantly reduce symptoms associated with asthma and COPD by improving airflow and reducing airway inflammation .
Potential in Cancer Treatment
Recent studies have highlighted the anticancer potential of pyrazole derivatives. Compounds similar to (1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine hydrochloride have shown efficacy against various cancer cell lines. For instance, derivatives with pyrazole moieties have demonstrated significant activity against breast cancer (MCF-7) and colon cancer (HCT116) cell lines . The ability to inhibit specific kinases associated with tumor growth further enhances the therapeutic profile of this class of compounds.
Table 1: Summary of Case Studies Involving Pyrazole Derivatives
Mechanism of Action
The mechanism of action of (1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Structural Analogues
The target compound differs from other pyranopyrazole derivatives in substituent placement and complexity:
Key Observations :
- The methanamine hydrochloride group in the target compound may improve solubility compared to lipophilic indolyl or methoxyphenyl substituents .
Pharmacological Activity
For example:
- Indolyl derivatives inhibit tubulin polymerization (IC₅₀: 1.2 µM) and induce apoptosis in leukemia cells .
- Methoxyphenyl analogues exhibit moderate antifungal activity (MIC: 16 µg/mL against Candida albicans) .
The target compound’s methanamine group may confer unique binding interactions with amine-sensitive targets (e.g., kinases or GPCRs), though experimental validation is needed.
Physicochemical Properties
Implications : The hydrochloride salt improves drug-like properties, aligning with trends in prodrug design for pyrazole derivatives .
Efficiency Comparison :
| Method | Yield (Analogue) | Time | Scalability |
|---|---|---|---|
| 4-CR | 65–78% | 4–6 h | High |
| Domino | 82% | 8–12 h | Moderate |
The target compound’s synthesis may favor 4-CR for rapid assembly, though purification challenges for polar hydrochlorides require optimization.
Biological Activity
Introduction
(1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine hydrochloride is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, synthesis pathways, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydropyrano ring fused with a pyrazole moiety, contributing to its structural complexity. The molecular formula is with a molecular weight of 182.24 g/mol. Its unique structure allows for diverse interactions within biological systems.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 182.24 g/mol |
| CAS Number | Not specified |
1. Antimicrobial Activity
Preliminary studies indicate that derivatives of pyrazole compounds exhibit significant antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacterial strains. For instance, research on related pyrazole derivatives has shown promising results in inhibiting bacterial growth through mechanisms that may involve disruption of cell wall synthesis or interference with metabolic pathways .
2. Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of pyrazole derivatives. Compounds structurally related to (1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine hydrochloride have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response. In vitro studies have reported IC50 values comparable to standard anti-inflammatory drugs .
3. Anticancer Properties
The compound's structural features suggest potential anticancer activity. Pyrazole derivatives have been linked to cytotoxic effects against various cancer cell lines. For example, studies have shown that modifications at specific positions on the pyrazole ring can enhance selectivity and potency against cancer cells .
The exact mechanisms by which (1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine hydrochloride exerts its biological effects remain to be fully elucidated. However, docking studies suggest that it may interact with specific enzyme active sites or cellular receptors involved in inflammation and cancer progression .
Case Study 1: Antimicrobial Evaluation
A study on related pyrazole derivatives assessed their antimicrobial activity against Staphylococcus aureus and Escherichia coli using the disk diffusion method. The results indicated a significant zone of inhibition for certain derivatives, suggesting a potential pathway for developing new antimicrobial agents based on the tetrahydropyrano-pyrazole framework.
Case Study 2: Anti-inflammatory Activity
In another investigation focusing on anti-inflammatory effects, compounds similar to (1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine hydrochloride were tested for COX inhibition. The study reported IC50 values indicating that some derivatives were more effective than traditional NSAIDs like ibuprofen.
Synthesis Pathways
The synthesis of (1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine hydrochloride typically involves multi-step organic reactions. Key methods include:
- Formation of the Tetrahydropyrano Ring : Utilizing cyclization reactions involving appropriate precursors.
- Pyrazole Moiety Introduction : Employing hydrazine derivatives in condensation reactions.
- Final Hydrochloride Salt Formation : Reacting the base compound with hydrochloric acid to yield the hydrochloride salt.
Table 2: Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Tetrahydropyrano Formation | Cyclization | Aldehydes and alcohols |
| Pyrazole Introduction | Condensation | Hydrazine derivatives |
| Hydrochloride Formation | Acid-base reaction | Hydrochloric acid |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
